molecular formula C16H24INO B4897602 1-[6-(4-iodophenoxy)hexyl]pyrrolidine

1-[6-(4-iodophenoxy)hexyl]pyrrolidine

Cat. No.: B4897602
M. Wt: 373.27 g/mol
InChI Key: AGRKUMUVPVBWGQ-UHFFFAOYSA-N
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Description

1-[6-(4-Iodophenoxy)hexyl]pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring linked to a 4-iodophenoxy moiety via a hexyl chain. This structure combines a saturated nitrogen heterocycle with an aromatic iodine substituent, making it a valuable intermediate in pharmaceutical and chemical research. The pyrrolidine ring is a widely recognized scaffold in medicinal chemistry, present in numerous biologically active molecules and approved drugs . Compounds containing this ring system have demonstrated a range of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects . The 4-iodophenoxy group serves as a versatile handle for further chemical modification, particularly in cross-coupling reactions such as Suzuki or Sonogashira reactions, which allow researchers to diversify the structure and create libraries of analogs for structure-activity relationship (SAR) studies. The hexyl spacer provides flexibility and influences the compound's overall lipophilicity and potential for biomembrane interaction. This compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[6-(4-iodophenoxy)hexyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24INO/c17-15-7-9-16(10-8-15)19-14-6-2-1-3-11-18-12-4-5-13-18/h7-10H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRKUMUVPVBWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Target Identification and Ligand Receptor Interaction Studies

Investigation of Binding Affinities and Selectivity Profiles of 1-[6-(4-iodophenoxy)hexyl]pyrrolidine Analogues

Comprehensive searches of scientific databases have not yielded specific binding affinity or selectivity data for this compound at any biological target. However, structure-activity relationship (SAR) studies of related classes of compounds offer some insights. For instance, various derivatives of pyrazole (B372694) have been synthesized and their affinity for cannabinoid receptors evaluated, with substitutions at the para-position of a phenyl ring, such as with iodine, influencing binding affinity for the CB1 receptor. jbclinpharm.org Specifically, a para-iodophenyl group in one series of pyrazole derivatives resulted in a high affinity for the CB1 receptor. jbclinpharm.org

Exploration of Potential Biological Target Classes and Binding Sites

Based on the activities of analogous compounds, several G protein-coupled receptors (GPCRs) and nuclear receptors emerge as potential targets for this compound.

Cannabinoid Receptor Type 1 (CB1) Interactions and Allosteric Modulation Investigations

The cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system, is a prominent potential target. The discovery of allosteric modulators for the CB1 receptor has opened new avenues for therapeutic intervention. nih.govresearchgate.netnih.gov These modulators bind to a site topographically distinct from the orthosteric site where endogenous cannabinoids bind, offering a mechanism to fine-tune receptor activity rather than simply blocking or activating it. nih.gov

Notably, some allosteric modulators of the CB1 receptor incorporate a pyrrolidine (B122466) ring in their structure. nih.gov While no direct evidence links this compound to allosteric modulation of the CB1 receptor, its structural components suggest this as a plausible area for investigation. The general structure-activity relationships of CB1 receptor ligands are complex and depend on the specific chemical family. koreascience.krbiomolther.orgnih.gov

Serotonin (B10506) Receptor (5-HT1A/5-HT2A) Binding and Activity Profiling

Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are crucial targets for drugs treating a variety of central nervous system disorders. nih.govnih.gov The pharmacophore for ligands of these receptors often includes an aromatic group and a basic amine, features present in this compound.

Studies on various chemical series have explored the structural requirements for binding to these receptors. mdpi.comnih.govresearchgate.netresearchgate.netunimore.it For example, some tryptamine (B22526) derivatives have been investigated for their activity at serotonergic receptors. nih.govsemanticscholar.org However, specific binding data for this compound at 5-HT1A or 5-HT2A receptors are not documented in the current literature. The affinity and functional activity of ligands at these receptors are highly dependent on the specific arrangement of their structural motifs. nih.gov

Thyroid Receptor (TR) Coactivator Binding Studies

Thyroid hormone receptors (TRs) are nuclear receptors that regulate gene expression. Their activity is modulated by the binding of thyroid hormones and the subsequent recruitment of coactivator or corepressor proteins. nih.gov The iodinated phenol (B47542) moiety within this compound bears a resemblance to the structure of thyroid hormones, suggesting a potential interaction with TRs.

The process of iodination can be critical for the binding of ligands to thyroid-related proteins. nih.gov Studies have investigated how various compounds can interfere with the interaction between TRs and their coactivators. nih.gov However, no studies have specifically examined the ability of this compound to modulate TR-coactivator binding.

Other G Protein-Coupled Receptor (GPCR) Engagements

Given its structural features, this compound could potentially interact with a range of other GPCRs. nih.govnih.gov For instance, certain pyrrolidine derivatives have been shown to possess dopaminergic activity. nih.gov A comprehensive GPCR screening would be necessary to determine the broader selectivity profile of this compound.

Biophysical Characterization of Ligand-Target Complexes

The detailed understanding of how a ligand binds to its receptor at a molecular level requires biophysical techniques. nih.govnih.govresearchgate.netresearchgate.netelsevierpure.com Methods such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of ligand-receptor complexes, revealing the precise interactions that govern binding and functional activity. osti.gov To date, no such biophysical studies have been published for this compound complexed with any of the potential targets discussed above.

Quantitative Radioligand Binding Assays

Quantitative radioligand binding assays are a cornerstone for determining the affinity of a ligand for a specific receptor. These assays measure the displacement of a radiolabeled ligand by an unlabeled test compound, in this case, this compound. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While direct binding data for this compound is not extensively documented in publicly available literature, the methodology for assessing such compounds is well-established. For instance, competitive binding assays are frequently performed using membrane homogenates from tissues rich in the target receptor, such as guinea pig brain or liver. frontiersin.org For sigma-1 (σ₁) receptors, a common radioligand is ³H-pentazocine, while [³H]DTG (1,3-di-o-tolylguanidine) is often used for sigma-2 (σ₂) receptors, sometimes in the presence of a masking agent for σ₁ sites. frontiersin.org

The general procedure involves incubating the membrane preparation with the radioligand and varying concentrations of the unlabeled test compound. The amount of bound radioactivity is then measured, and the data are analyzed to calculate the Ki value, which indicates the ligand's binding affinity. A lower Ki value signifies a higher binding affinity.

Table 1: Representative Radioligand Binding Assay Parameters for Sigma Receptor Ligands

CompoundReceptorRadioligandTissue SourceKi (nM)
(+)-PentazocineSigma-1³H-PentazocineGuinea Pig Brain3.1
Haloperidol (B65202)Sigma-1³H-PentazocineGuinea Pig Brain3.2
DTGSigma-1³H-PentazocineGuinea Pig Brain14.8
DTGSigma-2[³H]DTGRat Liver36.2

This table illustrates typical binding affinities of known sigma receptor ligands, providing a comparative context for the anticipated affinity of novel compounds like this compound.

In Vitro Cellular Assays for Functional Response Evaluation

Beyond simple binding, it is crucial to understand the functional consequence of a ligand interacting with its receptor. In vitro cellular assays are employed to assess whether a compound acts as an agonist, antagonist, or allosteric modulator. Common assays include measuring changes in intracellular calcium levels, enzyme activities, or cell viability.

For sigma receptor ligands, functional responses can be complex due to the chaperone nature of the receptor and its involvement in various signaling pathways. For example, sigma-1 receptor activation has been linked to the modulation of ion channels, G-protein coupled receptors, and cellular stress responses. nih.gov

Computational Chemistry Approaches for Molecular Docking and Dynamics Simulations in Target Identification

Computational chemistry provides powerful tools to predict and analyze the interaction between a ligand and its receptor at an atomic level. Molecular docking and molecular dynamics (MD) simulations are key techniques in this domain.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity, often represented as a docking score. rcsb.org This process involves generating various conformations of the ligand and fitting them into the receptor's binding site, followed by scoring the interactions. For the sigma-1 receptor, crystal structures, such as PDB IDs 5HK1 and 6DK1, serve as templates for these docking studies. nih.gov These structures reveal a binding pocket where key interactions, such as an electrostatic bond with the amino acid Glu172, are crucial for high-affinity binding. nih.gov

Molecular dynamics simulations can then be used to study the stability of the ligand-receptor complex over time and to observe conformational changes in the receptor upon ligand binding. These simulations provide a more dynamic picture of the interaction than the static view offered by docking.

Table 2: Key Amino Acid Residues in the Sigma-1 Receptor Binding Site

Amino Acid ResiduePotential Interaction TypeSignificance
Glu172Electrostatic/Hydrogen BondForms a crucial salt bridge with the protonated amine of many ligands.
Tyr103Hydrophobic/AromaticContributes to the hydrophobic pocket.
Trp164Hydrophobic/AromaticForms part of the binding cavity.
Phe107Hydrophobic/AromaticInteracts with hydrophobic moieties of the ligand.

This table highlights key residues within the sigma-1 receptor's binding site that would be expected to interact with this compound, based on computational models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Chemical Modifications of the Pyrrolidine (B122466) Core and Their Impact on Biological Activity

Modifications to the pyrrolidine ring itself or the introduction of substituents can alter its binding affinity. The basicity of the pyrrolidine nitrogen is a key factor; particularly charged substituents have a strong effect on this property. nih.gov While many high-affinity sigma receptor ligands feature a tertiary amine, the pyrrolidine in this compound represents a secondary amine that is N-substituted. nih.gov This N-substitution is a privileged position, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov

SAR studies on related scaffolds reveal that the size and nature of the substituents on the amine are critical. Increasing the bulk or length of substituents on the nitrogen can enhance affinity, though there is an optimal size. bohrium.com While direct SAR data on substitutions on the carbon atoms of the pyrrolidine ring of 1-[6-(4-iodophenoxy)hexyl]pyrrolidine are not extensively detailed in public literature, general principles from related molecules suggest that such modifications would influence the ring's puckering and the spatial orientation of the attached hexyl linker. nih.gov Inductive and stereoelectronic factors from substituents control the ring's conformation, which in turn can impact pharmacological efficacy. nih.gov For instance, in other pyrrolidine-based compounds, substitutions at various positions have been shown to either enhance or diminish activity depending on the target and the nature of the substituent. nih.govnih.govresearchgate.net

Table 1: Impact of Pyrrolidine Core Modifications on Biological Activity (Hypothetical SAR based on general principles) This table is illustrative, based on established principles for related compounds, as specific data for direct modifications to the this compound core is limited.

Modification on Pyrrolidine RingPredicted Impact on Basicity (pKa)Predicted Impact on σ1 Receptor AffinityRationale
Unsubstituted (Baseline)~11.3HighOptimal basicity for interaction with the amine binding site. researchgate.netbohrium.com
C2-Methyl substitutionSlight IncreasePotentially DecreasedMay introduce steric hindrance near the linker attachment point. nih.gov
C3-Hydroxy substitutionSlight DecreaseVariableCould introduce a new hydrogen bonding interaction but may alter optimal conformation. nih.gov
Ring expansion to PiperidineSlight IncreaseVariable/Potentially MaintainedPiperidine is a common amine in sigma ligands; affinity depends on the overall conformation. acs.org
Ring contraction to AzetidineSlight DecreasePotentially DecreasedIncreased ring strain could lead to a non-ideal vector for the alkyl linker.

Elucidation of the Role of the Hexyl Linker Length and Conformational Flexibility on Target Recognition

The hexyl linker, a six-carbon aliphatic chain, connects the basic pyrrolidine headgroup to the aromatic iodophenoxy tail. Its length and flexibility are paramount for correctly positioning the two terminal pharmacophoric groups within the receptor's binding pocket. researchgate.net The linker itself typically interacts with a hydrophobic region of the receptor. bohrium.com

Studies on various classes of sigma receptor ligands have consistently demonstrated that the length of the alkyl chain is a critical determinant of binding affinity. Research on N-alkylamines showed that affinity for the σ1 receptor increased progressively with chain length up to twelve carbons. nih.gov Another study on phenylpropyloxyethylamines found that increasing the chain length from a phenethyl (two-carbon linker) to a phenylpropyl (three-carbon linker) derivative led to higher affinity at both σ1 and σ2 receptor subtypes. nih.gov This suggests that a certain minimum length is required to optimally span the distance between the amine binding site and a distal hydrophobic pocket.

The hexyl (six-carbon) linker in this compound provides significant conformational flexibility, allowing the molecule to adopt a low-energy conformation that complements the topology of the binding site. A linker that is too short may prevent the ligand from reaching both key interaction points simultaneously, while an excessively long linker could introduce an entropic penalty upon binding, leading to reduced affinity. nih.gov The six-carbon length appears to be within the optimal range for high-affinity sigma ligands, balancing the need to bridge the pharmacophoric sites without incurring significant entropic cost. bohrium.comnih.gov

Table 2: Research Findings on the Effect of Alkyl Linker Length on Sigma Receptor Affinity

Compound SeriesLinker LengthKey Finding on AffinitySource
N-AlkylaminesIncreasing up to 12 carbonsAffinity for the pure σ1 receptor increased with longer carbon chains (up to C12). nih.gov nih.gov
N-Alkylamines> 8 carbonsLonger chain derivatives (e.g., C11, C12) tended to favor σ2 receptor sites. nih.gov nih.gov
PhenylpropyloxyethylaminesIncrease from 2 to 3 carbonsIncreasing the chain length from phenethyl to phenylpropyl increased affinity at both σ1 and σ2 receptors. nih.gov nih.gov
General σ1 Ligands6-10 Å from amine sitePharmacophore models place a primary hydrophobic region at a distance of 6-10 Å from the basic amine, a distance spanned by linkers of 4-6 atoms. researchgate.net researchgate.net

Influence of the Iodophenoxy Moiety on Target Recognition and Binding Orientation

The 4-iodophenoxy group serves as a key hydrophobic component, anchoring the ligand in a distal hydrophobic pocket of the sigma receptor. The nature and substitution pattern of this aromatic moiety significantly influence binding affinity and selectivity.

SAR studies on related 4-(phenoxymethyl)piperidines have explored the effects of various substituents at the 4-position of the phenoxy ring. nih.gov These studies provide a direct comparison of how different halogens and other groups in this position impact binding. For instance, a 4-iodo substituent was shown to confer high affinity for the σ1 receptor. The presence of a halogen atom, particularly iodine, can contribute to binding through favorable hydrophobic and potentially halogen-bonding interactions within the receptor site.

The position of the substituent is also critical. In many ligand series, substitution at the para position (position 4) of the phenyl ring is optimal for high affinity. nih.gov An electron-withdrawing group, such as a nitro group or a halogen like iodine, in the para position has been noted to enhance the affinity of phenylalkylamine-type ligands. nih.gov This suggests that the electronic properties and the specific location of the substituent on the phenoxy ring are fine-tuned for optimal interaction with the amino acid residues lining the hydrophobic pocket of the sigma receptor.

Table 3: Detailed Research Findings on Phenoxy Ring Substitutions in a Related Ligand Series (4-(Phenoxymethyl)piperidines)

Phenoxy Ring Substituent (at position 4)σ1 Dissociation Constant (Ki, nM)σ2 Dissociation Constant (Ki, nM)σ2/σ1 Selectivity RatioSource
4-Iodo1.5517.911.5 nih.gov
4-Bromo2.0123.511.7 nih.gov
4-Nitro0.6625.138.0 nih.gov
4-Cyano0.383.910.3 nih.gov

Deconvolution of Pharmacophoric Elements Critical for Ligand-Target Molecular Recognition

A pharmacophore is an abstract representation of the steric and electronic features necessary for a ligand to achieve optimal molecular recognition at a biological target. dovepress.com For sigma-1 receptor ligands, a well-established pharmacophore model has been developed through the analysis of numerous active compounds. researchgate.netbohrium.comacs.org This model consists of three primary features: a basic amine site and two hydrophobic regions (a primary and a secondary).

This compound aligns perfectly with this classical model:

Basic Amine Site: The nitrogen atom of the pyrrolidine ring serves as the basic amine. It is the key interaction point, forming a salt bridge with an acidic residue (Glu172) in the σ1 receptor. researchgate.net

Primary Hydrophobic Region & Linker: The hexyl chain acts as the linker or spacer, connecting the amine to the second hydrophobic region. This alkyl chain itself occupies a hydrophobic channel within the receptor. The distance between the amine and the distal hydrophobic region is critical, typically in the range of 6-10 Å. researchgate.net

More recent pharmacophore models, developed after the crystallization of the σ1 receptor, have refined these features, typically identifying one positive ionizable (PI) feature and multiple hydrophobic (HYD) features. nih.govnih.gov The 4-iodophenoxy group would correspond to one of the key hydrophobic aromatic features in these models. The deconvolution of these elements confirms that the molecule possesses all the necessary components arranged in the correct spatial orientation for high-affinity binding.

Development of Computational SAR/SPR Models and Predictive Analytics

Computational methods, particularly quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, are powerful tools for understanding and predicting the biological activity of new compounds. These models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or physicochemical properties. researchgate.net

For sigma receptor ligands, several QSAR and 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully developed. researchgate.netresearchgate.net These models are built using a training set of molecules with known binding affinities and a set of calculated molecular descriptors.

Descriptors: These can include 2D descriptors (e.g., molecular weight, logP, topological indices like the Balaban index) and 3D descriptors (e.g., solvent-accessible surface area, heat of formation, steric and electrostatic fields in CoMFA). researchgate.netresearchgate.net

Model Generation: Statistical methods like multiple linear regression, partial least squares (PLS), or machine learning algorithms are used to generate a predictive model. researchgate.netnih.gov

Validation: The robustness and predictive power of the model are assessed through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds not included in the model's creation (r²_test). researchgate.net

For a series of compounds including this compound, a QSAR model could predict the binding affinity of novel analogs based on their structural modifications. For example, a model could quantify the positive contribution of the 4-iodo substituent and the optimal length of the hexyl linker, guiding the synthesis of new derivatives with potentially improved potency or selectivity. researchgate.netresearchgate.net These predictive analytics accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Applications of 1 6 4 Iodophenoxy Hexyl Pyrrolidine As a Research Tool

Development and Validation as a Molecular Imaging Probe in Preclinical Research

Molecular imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are indispensable tools in preclinical research. They enable the non-invasive visualization and quantification of biological processes at the molecular level. For these techniques to be effective, they require specific molecular probes, or radiotracers, that can bind to a target of interest. When radiolabeled with a positron-emitting (e.g., Iodine-124) or gamma-emitting (e.g., Iodine-125) isotope, 1-[6-(4-iodophenoxy)hexyl]pyrrolidine can serve as such a probe for the σ1 receptor.

Initial validation of a potential molecular imaging probe begins with in vitro studies using cell cultures that express the target receptor. For this compound, these studies typically involve incubating a radiolabeled version of the compound with cell lines known to have high densities of sigma-1 receptors, such as certain cancer cell lines (e.g., MCF-7 breast cancer cells) or engineered cells that overexpress the receptor.

These experiments aim to determine key characteristics of the ligand-receptor interaction:

Binding Affinity (Ki or Kd): This measures the strength of the bond between the ligand and the receptor. A lower value indicates a higher affinity. High affinity is crucial for a probe to bind effectively to its target even at low concentrations.

Specificity: Competitive binding assays are performed to ensure the compound binds specifically to the σ1 receptor and not to other receptors, such as the sigma-2 (σ2) receptor or dopamine (B1211576) receptors. In these assays, the binding of the radiolabeled probe is challenged by adding a known, non-labeled σ1 receptor ligand (like haloperidol (B65202) or (+)-pentazocine). A significant reduction in the radiolabeled signal in the presence of the competitor confirms specific binding. nih.gov

Cellular Uptake and Internalization: Imaging techniques like phosphor imaging or gamma counting are used to quantify the amount of the radiolabeled compound taken up by the cells, providing a direct measure of receptor density.

Studies on analogous iodinated compounds have demonstrated high affinity and specificity for the σ1 receptor, validating their potential before moving to more complex models. nih.govnih.gov

Following successful in vitro validation, the next step involves studying the probe's behavior in animal models, typically rodents. In these ex vivo studies, a radiolabeled version of this compound is administered to the animal. After a specific period, the animal is euthanized, and various organs and tissues are harvested. The amount of radioactivity in each tissue is measured using a gamma counter, which reveals the biodistribution of the probe.

This provides critical information on:

Target Engagement: High uptake in tissues known to be rich in σ1 receptors (e.g., brain, heart, liver, pancreas) compared to tissues with low receptor density (e.g., muscle).

Blood-Brain Barrier Penetration: For neuroimaging probes, the ability to cross the blood-brain barrier is essential. Biodistribution data shows the percentage of the injected dose that reaches the brain. Studies with similar iodinated σ1 receptor ligands have shown significant accumulation in the rat brain. nih.gov

Clearance Profile: The rate at which the probe is cleared from non-target organs and excreted from the body.

Autoradiography is a complementary technique where thin slices of the harvested tissues, particularly the brain, are exposed to a photographic film or a phosphor imaging plate. The resulting image shows the precise anatomical distribution of the radiolabeled probe, which can be correlated with the known distribution of σ1 receptors. For instance, high signal intensity would be expected in brain regions like the cerebellum, hippocampus, and cortex, which are known to have a high density of σ1 receptors. nih.gov

Table 1: Illustrative Ex Vivo Biodistribution Data for a Sigma-1 Receptor Probe This table is based on typical findings for similar iodinated σ1 receptor ligands and illustrates expected results for this compound.

TissuePercent Injected Dose per Gram (%ID/g)
Brain2.5
Heart4.0
Lungs3.5
Liver8.0
Kidneys6.0
Muscle0.5
Blood1.0

The ultimate goal of developing a molecular imaging probe is its use in in vivo non-invasive imaging, such as PET or SPECT scans of living animals. bruker.com These studies provide dynamic information that is not available from ex vivo methods.

Tracer Kinetics: By acquiring images over time, researchers can model the kinetics of the probe's uptake and washout from different brain regions. This allows for the calculation of parameters like the binding potential (BP), which is an index of the density of available receptors. This dynamic data provides a more accurate quantification of receptor levels than a single time-point measurement. nih.gov

Receptor Occupancy: This is a critical application in drug development. To test if a new therapeutic drug successfully engages the σ1 receptor in the brain, a baseline PET scan is performed with the radiolabeled probe. The animal is then treated with the therapeutic drug, and a second PET scan is conducted. If the drug binds to the σ1 receptor, it will block the binding of the radiolabeled probe, leading to a measurable decrease in the PET signal. The percentage of this reduction corresponds to the receptor occupancy of the drug. This method is invaluable for confirming a drug's mechanism of action and for guiding dose selection. nih.gov For example, the uptake of similar radiotracers has been shown to be competitively inhibited by known σ1 receptor ligands like haloperidol. nih.gov

Utilization in Fundamental Mechanistic Biological Pathway Elucidation Studies

Beyond its role as an imaging agent, this compound can be used as a standard laboratory tool to investigate the fundamental biology of the σ1 receptor. The σ1 receptor is a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, a critical hub for cellular signaling. nih.gov

By using this compound (in its non-radiolabeled form) in cell culture or tissue preparations, researchers can:

Modulate σ1 Receptor Activity: Depending on its specific pharmacological profile (agonist or antagonist), the compound can be used to either activate or block σ1 receptor function. This allows scientists to study the downstream effects on cellular pathways, such as calcium signaling, ion channel function, and the oxidative stress response. nih.gov

Investigate Disease Mechanisms: In cellular or animal models of diseases like Alzheimer's, Parkinson's, or Huntington's disease, where σ1 receptor dysfunction is implicated, this compound can be used to explore how receptor modulation affects disease-related pathologies, such as protein aggregation or mitochondrial dysfunction. nih.gov

Application in Chemical Probe Libraries for Target Discovery and Validation

Chemical probes are small molecules with high potency and selectivity for a specific protein target. rjpbr.comumanitoba.ca They are essential tools for validating the role of a particular protein in disease and for discovering new therapeutic targets. nih.gov this compound, due to its high affinity and presumed selectivity for the σ1 receptor, is an ideal candidate for inclusion in chemical probe libraries.

When included in a library and screened against a wide array of cell-based assays, it can help to:

Validate the σ1 Receptor as a Drug Target: If the application of this specific probe consistently produces a desired therapeutic effect in a disease model (e.g., reduces cell death, restores normal function), it provides strong evidence that the σ1 receptor is a valid target for drug development for that disease. umanitoba.ca

Uncover New Biological Functions: Screening the probe against diverse biological systems may uncover previously unknown roles of the σ1 receptor, opening new avenues for research and therapeutic intervention.

Serve as a Reference Compound: In high-throughput screening campaigns designed to find new σ1 receptor ligands, this compound can be used as a positive control or a reference compound against which new "hits" are compared.

Advanced Methodologies and Future Research Directions

Integration of Omics Technologies for Comprehensive Biological Profiling

Future research will likely focus on employing "omics" technologies to create a comprehensive biological profile of 1-[6-(4-iodophenoxy)hexyl]pyrrolidine. A systems-level understanding can be achieved by analyzing its impact on the proteome and metabolome.

Proteomics: Mass spectrometry-based proteomics could be utilized to identify the direct binding partners and downstream protein expression changes induced by the compound in neuronal and other cell types. This could confirm its interaction with sigma receptors and potentially uncover novel off-target effects.

Metabolomics: By analyzing the global metabolic changes within cells or tissues upon exposure to the compound, researchers can gain insights into the functional consequences of its interactions. This could reveal alterations in key metabolic pathways, such as lipid metabolism or steroidogenesis, which are known to be modulated by sigma receptor activity.

Table 1: Potential Omics-Based Research Strategies

Technology Objective Potential Findings
Proteomics (e.g., Affinity-Purification Mass Spectrometry) Identify direct protein binding partners. Confirmation of sigma-1 and sigma-2 receptor binding; discovery of novel interacting proteins.
Transcriptomics (e.g., RNA-Seq) Analyze changes in gene expression. Identification of downstream signaling pathways affected by the compound.
Metabolomics (e.g., LC-MS, GC-MS) Profile changes in cellular metabolites. Elucidation of impact on neurochemical and metabolic pathways.

Advanced Spectroscopic and Structural Biology Techniques for Molecular Interaction Analysis

To fully understand the therapeutic and research potential of this compound, it is crucial to characterize its molecular interactions at an atomic level. Advanced spectroscopic and structural biology methods are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) NMR, can be used to map the specific parts of the compound that interact with its protein targets. This information is invaluable for understanding the binding mode and for guiding the rational design of new, more potent derivatives.

X-ray Crystallography: Co-crystallization of the compound with its target proteins, such as the sigma-1 receptor, would provide a high-resolution, three-dimensional structure of the complex. This would offer a definitive view of the binding pocket and the key intermolecular interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the binding.

Development of Novel Biosensors Incorporating the Compound

The unique chemical structure of this compound, particularly the presence of an iodine atom, makes it an attractive candidate for incorporation into novel biosensors. These biosensors could be designed to detect and quantify its target proteins in biological samples.

Fluorescent Probes: The pyrrolidine (B122466) or phenoxy-hexyl scaffold could be chemically modified to include a fluorophore. The binding of this fluorescent derivative to its target could result in a change in fluorescence intensity or polarization, allowing for real-time monitoring of the target in living cells.

Radioligands: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I) to create a radioligand. This radiolabeled version of the compound could be used in binding assays and in preclinical imaging techniques like Single Photon Emission Computed Tomography (SPECT) to visualize the distribution of its target receptors in the brain and other organs.

Strategies for Enhancing Probe Specificity and Sensitivity in Research Models

A key challenge in the development of molecular probes is achieving high specificity and sensitivity for the intended target. For this compound to be an effective research tool, strategies must be employed to enhance these properties.

Affinity and Selectivity Screening: A systematic screening of the compound against a broad panel of receptors and enzymes would be necessary to fully characterize its selectivity profile. This would identify any potential off-target interactions that could confound experimental results.

Structural Modifications: Based on the data from structural biology studies, medicinal chemists can rationally design derivatives of the compound. For instance, modifying the length of the hexyl chain or altering the substitution pattern on the phenyl ring could lead to enhanced affinity and selectivity for a particular sigma receptor subtype.

Exploration of New Chemical Space Based on the this compound Scaffold for Academic Discovery

The this compound structure can serve as a versatile scaffold for the discovery of new chemical entities with unique pharmacological properties. This exploration of new chemical space can lead to the development of novel research tools and potential therapeutic leads.

Combinatorial Chemistry: By systematically varying the three main components of the scaffold (the iodophenoxy group, the hexyl linker, and the pyrrolidine ring), large libraries of related compounds can be synthesized. For example, the pyrrolidine ring could be replaced with other cyclic amines (e.g., piperidine, morpholine) to probe the impact on binding affinity and functional activity.

Fragment-Based Drug Discovery: The iodophenoxy and pyrrolidinyl-hexyl fragments of the molecule could be used in fragment-based screening campaigns to identify new interactions with various biological targets. Hits from these screens can then be elaborated into larger, more potent molecules, expanding the utility of the core chemical motifs beyond the realm of sigma receptors.

Q & A

Q. What are the established synthetic routes for 1-[6-(4-iodophenoxy)hexyl]pyrrolidine, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution, where a pyrrolidine moiety is functionalized with a 4-iodophenoxyhexyl chain. Key steps include alkylation under anhydrous conditions (e.g., using NaH in THF or DMF) and purification via column chromatography. Purity optimization requires rigorous solvent drying, controlled reaction temperatures (0–25°C), and analytical validation (HPLC or GC-MS) to minimize byproducts like unreacted iodophenol or incomplete alkylation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for N-adjacent protons) and the 4-iodophenoxy group (aromatic protons at δ 6.8–7.5 ppm).
  • HPLC-MS : ESI-MS in positive ion mode detects the molecular ion peak (m/z ≈ 415 for [M+H]+^+) and ensures purity (>98%).
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the hexyl chain conformation .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential iodine vapor release.
  • Storage : Keep in amber glass under inert gas (N2_2 or Ar) at 2–8°C to prevent photodegradation and oxidation.
  • Spills : Neutralize with activated charcoal and dispose as hazardous waste (EPA/DOT guidelines) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Apply dose-response analysis to differentiate target-specific effects from off-target toxicity. Use isothermal titration calorimetry (ITC) to measure binding affinity to the enzyme, paired with cell viability assays (MTT or Annexin V staining). Theoretical frameworks like the Hill-Langmuir equation help model dose-dependent interactions and identify non-specific binding artifacts .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate lipid bilayer penetration to assess blood-brain barrier permeability.
  • QSAR Models : Train models using descriptors like logP (≈3.2), polar surface area (≈45 Å2^2), and hydrogen-bonding capacity.
  • Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., dopamine receptors) and prioritize in vitro testing .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • LC-HRMS : Detect trace impurities (e.g., de-iodinated products or oxidized pyrrolidine rings) with ppm-level accuracy.
  • Stability Studies : Accelerated aging under UV light or elevated temperature (40°C) identifies degradation pathways.
  • Process Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to suppress side reactions .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

Use a split-plot factorial design to systematically vary substituents (e.g., alkyl chain length, halogen substitution). Test derivatives in parallel assays (e.g., receptor binding, solubility, metabolic stability) and apply multivariate ANOVA to identify statistically significant SAR trends. Embed qualitative data (e.g., crystallography) to contextualize quantitative results .

Methodological Guidance

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC) and apply Bonferroni correction to minimize Type I errors in multi-assay studies .
  • Theoretical Frameworks : Link mechanistic hypotheses to established models (e.g., lock-and-key vs. induced-fit enzyme inhibition) to guide experimental iterations .

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